molecular formula C7H16O B1329443 2,4-Dimethyl-1-pentanol CAS No. 6305-71-1

2,4-Dimethyl-1-pentanol

Cat. No. B1329443
CAS RN: 6305-71-1
M. Wt: 116.2 g/mol
InChI Key: OVOVDHYEOQJKMD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1-pentanol is a chemical compound that is structurally related to various pentanols, which are alcohols with a five-carbon chain and a hydroxyl group. While the specific compound 2,4-Dimethyl-1-pentanol is not directly studied in the provided papers, there are several related compounds and derivatives that have been investigated. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar molecules.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of pentane-2,4-dione with various reagents. For instance, a synthesis route for tridentate-N2O ligands, which are monocondensation products of pentane-2,4-dione and aliphatic α,ω-diamines, has been described . Additionally, the synthesis of NO2 and N2O2 type ligands from reactions with 2,4-pentanedione has been reported, leading to various boron complexes . These synthetic methods are indicative of the versatility of pentane-2,4-dione derivatives in forming complex structures with potential applications in coordination chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-Dimethyl-1-pentanol has been elucidated using various analytical techniques. For example, the conformation of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols was determined using NMR, IR, GC, and MS analyses, revealing a dominant presence of conformers with specific group interactions . The crystal structure of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione has been described, showing a planar arrangement of metal atoms . These studies highlight the importance of molecular structure in understanding the properties and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving compounds similar to 2,4-Dimethyl-1-pentanol have been studied to understand their reactivity and potential applications. The gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have been investigated, identifying various products and providing evidence for alkoxy radical isomerization . The reactivity of 2,4-pentanedione derived ligands in forming boron complexes has also been compared to those derived from salicylaldehyde, showing differences in reactivity and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,4-Dimethyl-1-pentanol are influenced by their molecular structure and the nature of their substituents. The crystal structures of anti-2,4-bis(X-phenyl)pentane-2,4-diols have been characterized, and their antifungal activities have been evaluated, demonstrating the biological relevance of such compounds . The magnetic properties of a trinuclear copper(II) complex with a ligand derived from pentane-2,4-dione have been reported, indicating weak antiferromagnetic exchange .

Scientific Research Applications

Hydrogen Bonding Studies

2,4-Dimethyl-1-pentanol has been a subject of study in the context of hydrogen bonding, particularly in hindered alcohols. Becker, Tucker, and Rao (1977) investigated the hydrogen bonding in 2,4-dimethyl-3-ethyl-3-pentanol using proton NMR and infrared spectroscopy. They found that this alcohol forms a dimer due to hydrogen bonding and studied its spectral and thermodynamic properties (Becker, Tucker, & Rao, 1977).

Catalysis Research

In catalysis research, 2,4-dimethyl-3-pentanol has been used as a reductant in Mo(VI)-catalyzed deoxygenation of epoxides to alkenes. Robertson and Srivastava (2017) demonstrated that 2,4-dimethyl-3-pentanol is an efficient potential hydrogen donor in this process (Robertson & Srivastava, 2017).

Atmospheric Chemistry

The role of 2,4-dimethyl-1-pentanol in atmospheric chemistry was explored by Atkinson and Aschmann (1995). They studied the gas-phase reactions of the OH radical with 2,4-dimethyl-2-pentanol, examining the formation of various products and providing insights into alkoxy radical isomerization (Atkinson & Aschmann, 1995).

Biofuel Research

In the field of biofuel, Cann and Liao (2009) discussed the potential of pentanol isomers, including 2,4-dimethyl-1-pentanol, as biofuels. They emphasized the importance of metabolic engineering in developing microbial strains for efficient production of these isomers (Cann & Liao, 2009).

Material Science

Damo, Lam, Rheingold, and Walters (2000) investigated the application of 2,4-dimethyl-2,4-pentanediol, a derivative of 2,4-dimethyl-1-pentanol, in the synthesis of titanium alkoxide complexes. Their work contributes to our understanding of these complexes in both solid and gas phases (Damo et al., 2000).

NMR Spectroscopy

Luo, Lay, and Chen (2002) utilized 2,4-dimethyl-3-pentanol in their study of the hydrogen bonding association of sterically hindered alcohols using NMR spectroscopy. This research sheds light on the effects of substituent hindrance and solvent dielectric constant on alcohol self-association (Luo, Lay, & Chen, 2002).

properties

IUPAC Name

2,4-dimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOVDHYEOQJKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875705
Record name 2,4-DIMETHYL-1-PENTANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1-pentanol

CAS RN

6305-71-1
Record name 2,4-Dimethyl-1-pentanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentanol,4-dimethyl-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41179
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Record name 2,4-DIMETHYL-1-PENTANOL
Source EPA DSSTox
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Record name 1-Pentanol, 2,4-dimethyl- (8CI)(9CI)
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Record name 2,4-DIMETHYL-1-PENTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
M Chastrette, D Cretin, E Aïdi - Journal of Chemical Information …, 1996 - ACS Publications
Structure−odor relationships were established for a sample of 99 aliphatic alcohols using a three-layer backpropagation neural network. The molecular structure was described using a …
Number of citations: 59 pubs.acs.org
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com
Z Tan, E Negishi - Angewandte Chemie, 2004 - Wiley Online Library
We recently reported an efficient and general method for the synthesis of reduced polypropionates with a single heterofunction [1] through the application of Zr-catalyzed asymmetric …
Number of citations: 90 onlinelibrary.wiley.com
GT Sperl, HS Forrest, DT Gibson - Journal of Bacteriology, 1974 - Am Soc Microbiol
Hyphomicrobium strain WC, Pseudomonas strain TP-1, and Pseudomonas strain W1 are capable of growth on methanol as the sole source of carbon and energy. Methanol-grown cells …
Number of citations: 108 journals.asm.org
K Fujita, K Mori - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Supellapyrone [(2R,4R)‐5‐(2,4‐dimethyl)‐3‐methyl‐2H‐pyran‐2‐one (1)], the female sex pheromone of the brownbanded cockroach (Supella longipalpa), and its three stereoisomers …
Y Masuda, K Fujita, K Mori - Bioscience, biotechnology, and …, 2003 - jstage.jst.go.jp
(4R, 6S, 7R)-7-Hydroxy-4, 6-dimethyl-3-nonanone and (3R, 5S, 6R)-6-hydroxy-3, 5-dimethyl-2-octanone, the pheromone components of the bostrychid beetle, Dinoderus bifoveolatus, …
Number of citations: 11 www.jstage.jst.go.jp
L Mu, C Feng, L Xu - MATCH Commun. Math. Comput. Chem, 2006 - match.pmf.kg.ac.rs
A novel edge degree fi for heteroatom and multiple bonds in molecular graph is derived on the basis of the edge degree δ (er). A novel edge connectivity index mF is introduced. The …
Number of citations: 5 match.pmf.kg.ac.rs
A Khajeh, H Modarress - Journal of chemometrics, 2011 - Wiley Online Library
Several types of descriptors were used to derive quantitative structure–property relationship (QSPR) for prediction of surface tension of 142 alcohols at 298.15 K. Genetic function …

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